molecular formula C13H10O5S B6406451 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261992-44-2

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406451
CAS No.: 1261992-44-2
M. Wt: 278.28 g/mol
InChI Key: CJIUAUMTQDCOFA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a thiophene ring bearing a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid.

    Reduction: Formation of 3-hydroxy-4-[5-(hydroxymethyl)thiophen-3-yl]benzoic acid.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxycarbonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the thiophene ring.

    3-Hydroxy-4-[5-(hydroxymethyl)thiophen-3-yl]benzoic acid: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.

Uniqueness

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to the combination of its functional groups and the thiophene ring, which can impart distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-hydroxy-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c1-18-13(17)11-5-8(6-19-11)9-3-2-7(12(15)16)4-10(9)14/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIUAUMTQDCOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690983
Record name 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-44-2
Record name 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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